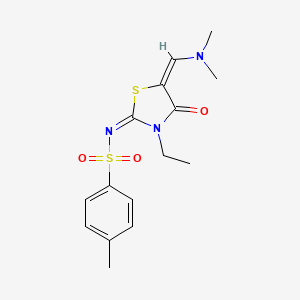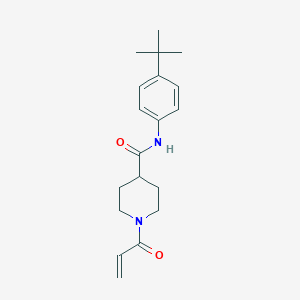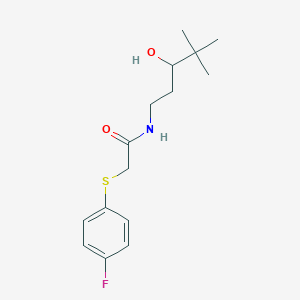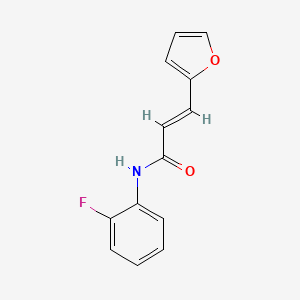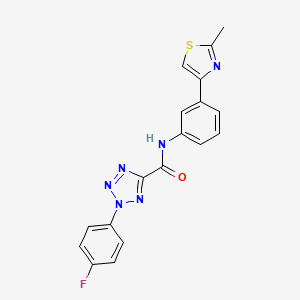
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a chemical compound that belongs to the class of tetrazole derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
科学的研究の応用
Microwave Assisted Synthesis and Antimicrobial Activity
A study by Dengale et al. (2019) explored the synthesis of thiadiazoles and triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide, closely related to the compound . These compounds demonstrated antibacterial and antifungal activity, indicating potential in antimicrobial research (Dengale et al., 2019).
Development in Drug Synthesis
Norris and Leeman (2008) described a method for carbon−sulfur bond formation, which was used in the synthesis of a former antiasthma drug candidate. This method could be relevant for synthesizing compounds similar to 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide (Norris & Leeman, 2008).
Synthesis and Characterization for Antimicrobial Evaluation
Talupur et al. (2021) synthesized and characterized compounds that include a tetrazole-thiophene-2-carboxamide structure, showing a focus on their antimicrobial properties and molecular docking studies (Talupur et al., 2021).
Antiviral and Antimicrobial Activities
Reddy et al. (2013) synthesized new urea and thiourea derivatives of piperazine, including tetrazole-5-carboxamide structures. These compounds were evaluated for their antiviral and antimicrobial activities, suggesting potential application in disease treatment or prevention (Reddy et al., 2013).
Antiallergic Properties
Ford et al. (1986) synthesized and evaluated the antiallergic activity of a series of 2-hydroxy-N-1H-tetrazol-5-ylbenzamides and isomeric N-(2-hydroxyphenyl)-1H-tetrazole-5-carboxamides. They found a significant relationship between structure and intravenous antiallergic activity in their studies (Ford et al., 1986).
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c1-11-20-16(10-27-11)12-3-2-4-14(9-12)21-18(26)17-22-24-25(23-17)15-7-5-13(19)6-8-15/h2-10H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBGNIOQMFWOAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2474386.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}pent-4-en-1-one](/img/structure/B2474387.png)
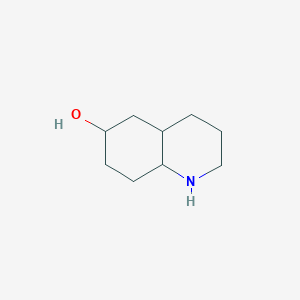
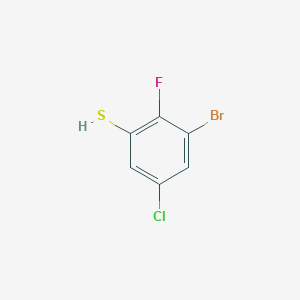

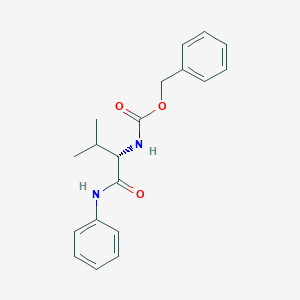
![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)
